Evernic acid
Overview
Description
Evernic acid is an organic compound with the molecular formula C17H16O7 . It was first isolated from the lichen Usnea longissima . Evernic acid is soluble in hot alcohol and poorly soluble in water . It is produced by the lichens Ramalina, Evernia, and Hypogymnia .
Chemical Reactions Analysis
The crystalline structure of Evernic acid revealed two crystallographically and conformationally distinct anions, along with two monovalent sodium atoms . The thermal fragmentation pathways of Evernic acid were compared with mass fragmentation .Physical And Chemical Properties Analysis
Evernic acid has a molar mass of 332.308 g·mol−1 . It is soluble in hot alcohol and poorly soluble in water . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Antioxidative Capacity and Molecular Interactions
- Antioxidative Properties : Evernic acid has been studied for its antioxidant activity. It shows interactions with free radical species, indicating its potential as an antioxidant in polar environments (Dorovic et al., 2019).
- Molecular Docking Studies : Molecular docking studies suggest that evernic acid may inhibit Human tyrosine-DNA phosphodiesterase (TDP1), highlighting its potential in molecular biology research (Dorovic et al., 2019).
Antiproliferative and Wound Healing Effects
- Cell Proliferation : Research on different lichen compounds, including evernic acid, has investigated their effects on cell proliferation and wound healing. Evernic acid displayed low toxicity and no significant effect on wound closure in HaCaT monolayers (Burlando et al., 2009).
Neuroprotective and Antioxidant Effects
- Cytoprotective Properties : Evernic acid shows protective effects against oxidative stress-mediated cytotoxicity in central nervous system-like cells. This suggests its potential as an antioxidant in therapy for oxidative stress-related diseases, including neurodegenerative disorders (Fernández-Moriano et al., 2017).
Antifungal Activity
- Activity Against Plant Pathogens : Evernic acid has been observed to inhibit the growth of various plant pathogenic fungi, indicating its potential use as an antifungal agent (Halama & Van Haluwin, 2004).
Anticancer Potential
- Breast Cancer Cell Lines : A study on human breast cancer MCF-7 and MDA-MB-453 cell lines revealed that evernic acid suppresses cell proliferation and migration, suggesting its potential in breast cancer treatment. Its anticancer effect appears to be exerted via inhibition of Thioredoxin reductase 1 (TrxR1) enzyme activity (Kalın et al., 2023).
Biological Activities and Ecological Applications
- Multiple Biological Activities : Evernic acid, along with other lichen metabolites, has demonstrated various biological activities including antimicrobial, antiviral, antiprotozoal, and anti-inflammatory effects. It also exhibits ecological effects such as antiherbivore and anti-insect properties (Ingolfsdottir, 2002).
Anticancer and Neuroprotective Properties
- Neuroprotective and Antitumor Activity : Lichen-derived compounds, including evernic acid, have shown significant cytotoxicity against glioblastoma multiforme (GBM) cells and the ability to cross the blood-brain barrier, positioning them as potential treatments for central nervous system diseases (Studzińska-Sroka et al., 2021).
Photosynthetic Activity and Chloroplast Structure
- Effect on Spinach Chloroplasts : Evernic acid has been shown to impact the structure of spinach chloroplasts, affecting chlorophyll content and various chloroplast parameters. This suggests a potential role in photosynthesis research (Rapsch & Ascaso, 1985).
Antimicrobial and Antibacterial Activities
- Inhibition of Bacterial Communication : Evernic acid has been studied as a potential quorum sensing inhibitor against Pseudomonas aeruginosa, which can be significant in treating infections, especially in Cystic Fibrosis (Gökalsın & Sesal, 2016).
- Hemiparasitic Action on Plants : The compound has also been observed to penetrate into xylem vessels of phytophores like Betula pendula, suggesting its involvement in plant-lichen interactions (Monsó et al., 1993).
Antiplasmodial and Antibacterial Potential
- Potential Against Malaria and Bacteria : Lichen metabolites, including evernic acid, have been evaluated for their antiplasmodial activity against liver stage parasites of Plasmodium, with implications in malaria prophylaxis. Their activity against various pathogens also suggests potential as antibacterial agents (Lauinger et al., 2013).
Antifungal and Anti-Biofilm Activities
- Candida Albicans Biofilms : Evernic acid has been identified for its anti-biofilm activity against Candida albicans, indicating its potential in treating fungal infections (Girardot et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODLCSLPZIBRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201956 | |
Record name | Evernic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evernic acid | |
CAS RN |
537-09-7 | |
Record name | Evernic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evernic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evernic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Evernic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EVERNIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ5W5403J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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